2-(2-phenylethyl)phenol chemical structure and molecular weight
2-(2-phenylethyl)phenol chemical structure and molecular weight
An In-Depth Technical Guide to 2-(2-phenylethyl)phenol: Structure, Properties, and Scientific Context
Introduction
2-(2-phenylethyl)phenol is a bi-aryl compound of significant interest in synthetic and medicinal chemistry. Characterized by a phenol ring linked to a phenyl group via an ethyl bridge, its structure presents a unique combination of a reactive phenolic hydroxyl group and a non-polar phenylethyl tail. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its core chemical identity, synthesis, and the scientific rationale for its potential applications. We will delve into its physicochemical properties, spectroscopic signature, and the therapeutic relevance of its constituent moieties, grounding the discussion in established chemical principles.
Part 1: Elucidating the Core Molecular Identity
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties. These details dictate its reactivity, solubility, and potential biological interactions.
Chemical Structure
The molecule consists of a phenol ring where the hydroxyl group is at position 1. At the adjacent position (ortho, or position 2), an ethyl group connects to a second phenyl ring. This arrangement results in the IUPAC name 2-(2-phenylethyl)phenol.[1]
Caption: Chemical structure of 2-(2-phenylethyl)phenol.
Physicochemical Properties & Identifiers
A summary of key quantitative data and identifiers is crucial for laboratory use, computational modeling, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 2-(2-phenylethyl)phenol | [1] |
| Synonyms | o-Phenethylphenol, 2-hydroxybibenzyl | [1][2] |
| CAS Number | 7294-84-0 | [1][3] |
| Molecular Formula | C₁₄H₁₄O | [1][2][4] |
| Molecular Weight | 198.26 g/mol | [1][2][4] |
| Physical Form | Solid | [4] |
| Melting Point | 85 °C | [5] |
| XLogP3 | 3.9 | [1] |
| SMILES | C1=CC=C(C=C1)CCC2=CC=CC=C2O | [1][4] |
| InChIKey | DMAXMXPDVWTIRV-UHFFFAOYSA-N | [1][4] |
Part 2: Synthesis and Spectroscopic Characterization
The practical utility of a compound is contingent upon its accessibility via synthesis and the ability to verify its structure unequivocally.
Synthetic Approach: Friedel-Crafts Alkylation
A common and logical approach to synthesizing 2-(2-phenylethyl)phenol and its isomers is through the acid-catalyzed alkylation of phenol with styrene. The choice of catalyst and reaction conditions is critical to control the regioselectivity, favoring the ortho-substituted product over the thermodynamically more stable para-isomer.
Causality of Experimental Choices:
-
Reactants: Phenol serves as the nucleophilic aromatic ring, while styrene acts as the electrophile precursor (a carbocation) upon protonation by the acid catalyst.
-
Catalyst: A sulfonated styrene/divinylbenzene copolymer resin (ion exchange resin) is an effective solid acid catalyst.[6] Its use simplifies workup, as the catalyst can be removed by simple filtration, avoiding cumbersome aqueous extractions required for liquid acids like H₂SO₄ or AlCl₃.
-
Temperature: Conducting the reaction at a moderate temperature (e.g., 80°C) provides sufficient energy to overcome the activation barrier without promoting excessive side reactions or decomposition.[6]
Experimental Protocol: Synthesis of 2-(2-phenylethyl)phenol
This protocol is adapted from established methods for the synthesis of related phenylethylphenols.[6]
-
Reactor Setup: To a stirred reactor, add phenol (1.5 eq) and a dehydrated sulfonated styrene/divinylbenzene ion exchange resin (5 parts by weight relative to styrene).
-
Initiation: Heat the suspension to 80°C under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: Slowly add styrene (1.0 eq) to the heated suspension over a period of 1-2 hours. Maintaining a slow addition rate is crucial to control the exothermic reaction and minimize the formation of di-substituted byproducts.
-
Reaction Monitoring: Stir the mixture at 80°C for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of styrene.
-
Catalyst Removal: Upon completion, cool the reaction mixture to room temperature and remove the ion exchange resin by filtration.
-
Purification: The crude product, a mixture of ortho- and para-isomers, is then subjected to fractional distillation under reduced pressure or column chromatography on silica gel to isolate the 2-(2-phenylethyl)phenol isomer.[6]
Caption: Workflow for the synthesis of 2-(2-phenylethyl)phenol.
Structural Verification
Confirmation of the synthesized product's identity is achieved through a combination of spectroscopic methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on both rings, with characteristic splitting patterns indicating their relative positions. The ethyl bridge would appear as two triplets in the aliphatic region. The phenolic -OH proton would be a broad singlet.
-
¹³C NMR: Would confirm the presence of 14 unique carbon atoms, with chemical shifts indicating aromatic, aliphatic, and hydroxyl-bearing carbons.[1][7]
-
-
Mass Spectrometry (MS):
-
GC-MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of 198.26 g/mol , confirming the elemental composition.[1] Fragmentation patterns can further support the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would display a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the phenol group.[1] Absorptions corresponding to C-H stretching of the aromatic rings and the aliphatic bridge would also be present.
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Part 3: Scientific & Therapeutic Context
The chemical architecture of 2-(2-phenylethyl)phenol provides a foundation for its potential roles in research and drug development. This is best understood by analyzing its core structural motifs.
The Role of the Phenol Moiety
Phenolic compounds are a cornerstone of natural product chemistry and pharmacology, renowned for a wide range of biological activities.[8] The hydroxyl group is a key functional handle.
-
Antioxidant Properties: The phenol group can act as a hydrogen donor to neutralize free radicals, a mechanism central to mitigating oxidative stress, which is implicated in numerous chronic diseases.[8]
-
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, enabling it to interact with protein active sites in enzymes and receptors.
-
Antiseptic/Antimicrobial Activity: Phenol itself is a classic antiseptic that functions by denaturing proteins and disrupting the cell membranes of microbes.[9][10] While 2-(2-phenylethyl)phenol is not used directly for this purpose, this inherent property of the phenolic ring is noteworthy.
The Significance of the Phenylethyl Moiety
The 2-phenethylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[11]
-
Receptor Interactions: This moiety is frequently found in ligands for adrenergic, dopamine, and serotonin receptors, where the phenyl ring engages in hydrophobic and π-stacking interactions within the receptor's binding pocket.[11]
-
Pharmacokinetic Modulation: The addition of the phenylethyl group to the phenol ring significantly increases the molecule's lipophilicity (XLogP3 = 3.9) compared to simple phenol.[1] This property is critical for influencing a molecule's ability to cross cell membranes and the blood-brain barrier.
Potential Applications in Drug Development
Given its hybrid structure, 2-(2-phenylethyl)phenol can be viewed from two primary perspectives in a drug development context:
-
A Bioactive Scaffold: The molecule itself could be screened for biological activity. Its structure suggests potential as an anti-inflammatory or antioxidant agent.[8] Furthermore, it could serve as a foundational structure for developing novel ligands for neurological targets.
-
A Synthetic Intermediate: It is a valuable starting material for more complex molecules. For example, it is a direct precursor to 2-(2-phenylethyl)chromones, a class of natural compounds with demonstrated anti-diabetic, anticancer, and anti-inflammatory activities.[12]
Caption: Relationship between structure and potential function.
Conclusion
2-(2-phenylethyl)phenol is more than a simple organic molecule; it is a convergence of two functionally significant chemical motifs. Its well-defined structure, accessible synthesis, and the known biological relevance of its constituent parts make it a compound of considerable interest. For researchers, it represents a versatile scaffold and a valuable intermediate for constructing more complex therapeutic agents, particularly in the realms of anti-inflammatory and neurological drug discovery. A comprehensive understanding of its fundamental properties, as detailed in this guide, is the critical first step toward unlocking its full scientific potential.
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